4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one

CAS No.: 405918-90-3

Cat. No.: VC4562160

Molecular Formula: C14H16O3

Molecular Weight: 232.279

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 405918-90-3 |

|---|---|

| Molecular Formula | C14H16O3 |

| Molecular Weight | 232.279 |

| IUPAC Name | 4-butyl-7-hydroxy-8-methylchromen-2-one |

| Standard InChI | InChI=1S/C14H16O3/c1-3-4-5-10-8-13(16)17-14-9(2)12(15)7-6-11(10)14/h6-8,15H,3-5H2,1-2H3 |

| Standard InChI Key | MDWSJIOFAJKBJY-UHFFFAOYSA-N |

| SMILES | CCCCC1=CC(=O)OC2=C1C=CC(=C2C)O |

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Substituent Configuration

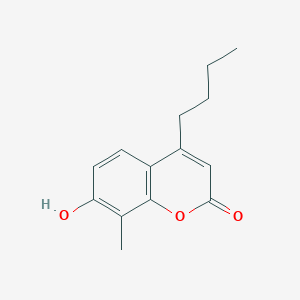

The compound belongs to the coumarin family, characterized by a benzopyrone scaffold (2H-chromen-2-one). The core structure consists of a fused benzene and α-pyrone ring, with substitutions at positions 4, 7, and 8:

-

Position 4: A butyl chain (-C₄H₉) enhances lipophilicity, potentially improving membrane permeability .

-

Position 7: A hydroxyl group (-OH) contributes to hydrogen bonding and antioxidant activity .

-

Position 8: A methyl group (-CH₃) sterically influences molecular interactions .

The IUPAC name, 4-butyl-7-hydroxy-8-methylchromen-2-one, reflects this substitution pattern (Figure 1) .

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆O₃ | |

| Molecular Weight | 232.27 g/mol | |

| CAS Registry Number | 405918-90-3 | |

| SMILES | CCCCC1=CC(=O)OC2=C1C=CC(=C2C)O | |

| InChI Key | MDWSJIOFAJKBJY-UHFFFAOYSA-N |

Synthetic Methodologies

Pechmann Condensation

The primary route for synthesizing this coumarin derivative involves Pechmann condensation, a classical method for coumarin synthesis. This acid-catalyzed reaction condenses phenols with β-ketoesters . For 4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one:

-

Reactants: Resorcinol (or substituted phenol) reacts with ethyl acetoacetate (β-ketoester).

-

Catalyst: Concentrated sulfuric acid or Amberlyst-15 facilitates cyclization .

-

Mechanism: Transesterification followed by intramolecular hydroxyalkylation and dehydration .

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages |

|---|---|---|---|

| Pechmann (H₂SO₄) | 65–75 | 110°C, 2–3 hours | High scalability |

| Amberlyst-15 | 80–85 | Reflux, 100 minutes | Eco-friendly, reusable catalyst |

Knoevenagel Condensation

Alternative approaches employ Knoevenagel condensation for introducing acyl groups at position 3, though this is less common for the 4-butyl derivative .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic butyl group, making it more soluble in organic solvents like ethanol or DMSO. The hydroxyl group at position 7 enhances stability through intramolecular hydrogen bonding with the carbonyl oxygen .

Spectroscopic Characterization

Biological Activities and Applications

Antioxidant Properties

The hydroxyl group at position 7 enables radical scavenging. In DPPH assays, hydroxylated coumarins exhibit IC₅₀ values as low as 4.09 µg/mL, though specific data for this derivative requires further validation .

Antimicrobial Effects

Structural analogs demonstrate activity against Gram-positive bacteria (e.g., Bacillus subtilis) with MIC values of 56.25 µg/mL . The butyl group may enhance membrane disruption.

Enzyme Inhibition

The compound’s structure suggests potential as a cholinesterase inhibitor, relevant to Alzheimer’s disease. Dimethylaminoacryloyl-modified analogs show enhanced AChE inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume